molecular formula C9H6ClFO B8800458 3-(Chloromethyl)-5-fluorobenzofuran CAS No. 252978-98-6

3-(Chloromethyl)-5-fluorobenzofuran

Cat. No.: B8800458
CAS No.: 252978-98-6
M. Wt: 184.59 g/mol
InChI Key: OJXGBTBXZMEQFE-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-fluorobenzofuran (CAS 252978-98-6) is a benzofuran-based chemical building block with the molecular formula C9H6ClFO and a molecular weight of 184.60 g/mol . This compound features a benzofuran core structure, which is a fused heterocyclic system consisting of benzene and furan rings, substituted with a reactive chloromethyl group and a fluorine atom . The benzofuran scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules . The reactive chloromethyl group makes this compound a valuable synthon for further chemical transformations, facilitating its use as a key intermediate in the synthesis of more complex molecules . Halogenated benzofuran derivatives, particularly those with fluorine and chlorine atoms, are often explored for their potential to enhance binding affinity in biological systems through halogen bonding and to improve metabolic stability . Research into benzofuran derivatives has indicated potential across various therapeutic areas, including as anticancer agents and as scaffolds for central nervous system (CNS) active compounds, such as ligands for dopamine receptors . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

252978-98-6

Molecular Formula

C9H6ClFO

Molecular Weight

184.59 g/mol

IUPAC Name

3-(chloromethyl)-5-fluoro-1-benzofuran

InChI

InChI=1S/C9H6ClFO/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5H,4H2

InChI Key

OJXGBTBXZMEQFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CO2)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Chloromethyl vs. Sulfonyl Groups
  • 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran ():
    The sulfonyl group (-SO₂-) is electron-withdrawing, reducing electron density on the benzofuran ring and stabilizing the molecule against electrophilic attack. This contrasts with 3-(Chloromethyl)-5-fluorobenzofuran, where the chloromethyl group is electron-neutral but highly reactive in alkylation or cross-coupling reactions .
Halogenation Patterns
  • 5-Chloro-3-methylbenzofuran (CAS 1125-41-3, ):
    Substitution of fluorine (in the target compound) with chlorine at the 5-position increases molecular weight and lipophilicity. The methyl group at position 3 offers steric hindrance but lacks the reactivity of chloromethyl .

Physical and Crystallographic Properties

  • 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran ():
    • Melting point: 443–444 K
    • Crystallizes via slow evaporation in ethyl acetate; planar benzofuran core with dihedral angles influencing π-stacking .
  • 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran ():
    • Melting point: 375–376 K
    • Crystal packing involves C–H⋯O and π⋯π interactions, with a dihedral angle of 80.96° between benzofuran and phenyl rings .

Q & A

What are the common synthetic strategies for preparing 3-(Chloromethyl)-5-fluorobenzofuran, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves introducing the chloromethyl group onto a pre-functionalized benzofuran scaffold. One approach employs nucleophilic substitution reactions on a bromomethyl or hydroxymethyl precursor using reagents like HCl or PCl₃ under controlled conditions. For example, substituting a bromomethyl group (e.g., in 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran) with chloride ions in the presence of a base such as triethylamine can yield the chloromethyl derivative . Solvent choice (e.g., dichloromethane or DMF), temperature (0–25°C), and stoichiometric ratios of reagents are critical for minimizing side reactions like over-oxidation or dimerization.

What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Basic Research Question
Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the chloromethyl (-CH₂Cl) and fluorine substituents. The deshielding effect of fluorine on adjacent protons (e.g., C5-F) causes distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 200.03) and fragmentation patterns, such as loss of Cl (Δ*~35*).
  • X-ray Crystallography : Resolves bond angles and crystal packing (e.g., π-π stacking between benzofuran rings and intermolecular C–H⋯O interactions) .

How can regioselectivity be controlled during electrophilic substitution reactions on this compound?

Advanced Research Question
Regioselectivity is influenced by directing groups and electronic effects. The fluorine atom at C5 acts as a meta-director, while the chloromethyl group at C3 is ortho/para-directing. For instance, nitration or sulfonation reactions favor substitution at C4 or C6 due to the combined electronic effects. Computational modeling (e.g., DFT calculations) predicts reactive sites by analyzing charge distribution and frontier molecular orbitals . Experimental optimization involves varying catalysts (e.g., FeCl₃ vs. H₂SO₄) and reaction temperatures to isolate desired regioisomers .

What insights do crystal structure analyses provide about the supramolecular interactions of this compound?

Advanced Research Question
X-ray diffraction reveals intermolecular interactions critical for material properties. In derivatives like 5-Chloro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran, π-π stacking between benzofuran rings (centroid-centroid distances: 3.66–3.77 Å) and C–H⋯O hydrogen bonds stabilize the crystal lattice . Such data inform co-crystal design for enhanced solubility or stability in pharmaceutical formulations.

How does this compound interact with biological targets, and what methodologies validate these interactions?

Advanced Research Question
While direct biological data on this compound are limited, analogous fluorinated benzofurans undergo metabolic studies and target validation via:

  • Molecular Docking : Simulating binding to enzymes (e.g., cytochrome P450) using software like AutoDock .
  • Enzyme Inhibition Assays : Measuring IC₅₀ values in fluorogenic substrates to assess potency .
  • ADME Profiling : Radiolabeled analogs track absorption/distribution in vitro (e.g., Caco-2 cell permeability assays) .

What strategies mitigate hydrolysis or degradation of the chloromethyl group during storage or reaction?

Advanced Research Question
The chloromethyl group is prone to hydrolysis under acidic/alkaline conditions. Stabilization methods include:

  • pH Control : Storing the compound in anhydrous solvents (e.g., THF) at neutral pH.
  • Derivatization : Converting -CH₂Cl to more stable groups (e.g., -CH₂OTs) for later regeneration .
  • Kinetic Studies : Monitoring degradation via HPLC under varying temperatures and humidities to establish shelf-life .

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